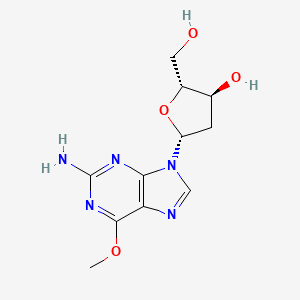

6-O-Methyldeoxyguanosine

Descripción

RN given refers to (beta)-isome

Structure

3D Structure

Propiedades

Número CAS |

964-21-6 |

|---|---|

Fórmula molecular |

C11H15N5O4 |

Peso molecular |

281.27 g/mol |

Nombre IUPAC |

(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 |

Clave InChI |

BCKDNMPYCIOBTA-RRKCRQDMSA-N |

SMILES isomérico |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |

SMILES canónico |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Otros números CAS |

964-21-6 |

Secuencia |

N |

Sinónimos |

2'-deoxy-O(6)-methylguanosine O(6)-methyl-2'-deoxyguanosine O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer O(6)-methyldeoxyguanosine |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of O6-Methyldeoxyguanosine by Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by certain alkylating agents. Its formation is a critical event in carcinogenesis and a key mechanism of action for several chemotherapeutic drugs. This technical guide provides a comprehensive overview of the mechanisms underlying O6-MeG formation, the cellular processes that repair this lesion, and the biological consequences of its persistence in the genome. Detailed experimental protocols for the detection and quantification of O6-MeG are provided, along with a summary of quantitative data on its formation by various alkylating agents. Furthermore, this guide elucidates the signaling pathways activated in response to O6-MeG, offering insights for researchers and professionals in drug development and molecular toxicology.

Introduction

Alkylating agents are a diverse class of compounds that introduce alkyl groups into biological macromolecules. Their interaction with DNA can lead to the formation of various adducts, with the O6 position of guanine being a particularly significant target for certain agents. The resulting O6-methyldeoxyguanosine (O6-MeG) lesion is of major interest due to its potent pro-mutagenic and cytotoxic properties. This guide delves into the core mechanisms of O6-MeG formation, its repair, and its profound impact on cellular function, providing a technical resource for the scientific community.

Mechanism of O6-Methyldeoxyguanosine Formation

The formation of O6-MeG is primarily dictated by the chemical reactivity of the alkylating agent, specifically its reaction mechanism, which can be classified as either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

2.1. SN1 vs. SN2 Alkylating Agents

-

SN1 (Substitution Nucleophilic Unimolecular) Agents: These compounds, such as N-methyl-N-nitrosourea (MNU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), spontaneously generate highly reactive electrophilic intermediates (e.g., a methanediazonium ion). These intermediates then react with nucleophilic sites on DNA, including the oxygen atoms. Due to the hard electrophilic nature of the carbocation, SN1 agents exhibit a higher propensity for reacting with the oxygen atoms in DNA bases, leading to a significant yield of O-alkylation products, including O6-MeG.[1][2] Some chemotherapeutic drugs like temozolomide and dacarbazine also act as SN1 methylating agents after metabolic activation.[3]

-

SN2 (Substitution Nucleophilic Bimolecular) Agents: In contrast, SN2 agents, like methyl methanesulfonate (MMS) and dimethyl sulfate, do not form a free carbocation. Instead, the alkyl group is transferred directly from the agent to a nucleophilic center in a single concerted step. The transition state of this reaction is influenced by the nucleophilicity of the target atom. Nitrogen atoms in DNA bases are generally more nucleophilic than oxygen atoms, and therefore, SN2 agents predominantly form N-alkylated products, such as N7-methylguanine and N3-methyladenine, with only a very small fraction of O6-MeG being produced.[4][5]

The chemical mechanism of the alkylating agent is therefore a critical determinant of its ability to induce the mutagenic O6-MeG lesion.

2.2. Metabolic Activation

Some alkylating agents require metabolic activation to become reactive towards DNA. For instance, the colon carcinogen azoxymethane is metabolized by cytochrome P450 enzymes in the liver to form methylazoxymethanol, which then spontaneously decomposes to a DNA-methylating species.[3] Similarly, the chemotherapeutic drug dacarbazine is metabolically converted to an active methylating agent.

DNA Repair of O6-Methyldeoxyguanosine

The primary defense against the deleterious effects of O6-MeG is a direct reversal repair mechanism mediated by the protein O6-methylguanine-DNA methyltransferase (MGMT).

3.1. O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a unique "suicide" enzyme that directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[6][7] This action restores the guanine base to its normal state in a single step without the need for DNA excision and resynthesis. However, this transfer is irreversible and leads to the inactivation of the MGMT protein, which is then targeted for degradation.[1] The cellular capacity to repair O6-MeG is therefore dependent on the available pool of active MGMT protein. Depletion of MGMT by continuous exposure to O6-methylating agents can sensitize cells to their cytotoxic effects.[8]

Biological Consequences of O6-Methyldeoxyguanosine

If not repaired, O6-MeG can lead to significant cellular consequences, including mutagenesis and cytotoxicity.

4.1. Mutagenesis

During DNA replication, the presence of O6-MeG in the template strand frequently leads to the misincorporation of thymine instead of cytosine by DNA polymerases. This is because the methyl group at the O6 position alters the hydrogen bonding properties of the guanine base, favoring pairing with thymine. If this O6-MeG:T mispair is not corrected, a subsequent round of replication will result in a G:C to A:T transition mutation. This mutagenic potential is a key factor in the carcinogenicity of O6-methylating agents.[9]

4.2. Cytotoxicity and Signaling Pathways

The cytotoxicity of O6-MeG is closely linked to the cellular DNA mismatch repair (MMR) system. The MMR pathway recognizes the O6-MeG:T mispair that arises after DNA replication. However, instead of correcting the lesion, the MMR system, particularly the MutSα (MSH2-MSH6) complex, initiates a futile cycle of repair attempts.[10] This process involves the excision of the newly synthesized strand containing the mismatched thymine, but the O6-MeG lesion remains in the template strand. Subsequent re-synthesis of the daughter strand often results in the re-insertion of thymine opposite O6-MeG, leading to repeated cycles of excision and repair. These futile cycles can lead to the formation of persistent single-strand breaks and eventually double-strand breaks, which can trigger cell cycle arrest and apoptosis.[11]

Furthermore, the recognition of O6-MeG:T mispairs by the MMR machinery can activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways. The MutSα complex can recruit ATR to the site of the lesion, initiating a checkpoint signaling cascade that contributes to cell cycle arrest and apoptosis.[4][12][13]

Experimental Protocols for O6-Methyldeoxyguanosine Analysis

Several methods are available for the detection and quantification of O6-MeG in DNA. The choice of method depends on the required sensitivity, specificity, and available equipment.

5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of DNA adducts.[6][14]

Protocol Outline:

-

DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: Hydrolyze the DNA to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [d3]-O6-methyldeoxyguanosine) to the sample to correct for variations in sample processing and instrument response.

-

LC Separation: Separate the nucleosides using a reverse-phase HPLC column.

-

MS/MS Detection: Detect and quantify O6-methyldeoxyguanosine and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for O6-methyldeoxyguanosine are monitored.

-

Quantification: Calculate the amount of O6-methyldeoxyguanosine in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of O6-methyldeoxyguanosine.

5.2. Immunoassays

Immunoassays, such as radioimmunoassay (RIA) and immunoslot blot, utilize antibodies that specifically recognize O6-MeG.

5.2.1. Radioimmunoassay (RIA)

RIA is a competitive immunoassay that offers high sensitivity.[10]

Protocol Outline:

-

DNA Hydrolysis: Hydrolyze DNA to single nucleosides.

-

Competitive Binding: Incubate the hydrolyzed DNA sample with a known amount of radiolabeled O6-methyldeoxyguanosine (tracer) and a limited amount of a specific anti-O6-methyldeoxyguanosine antibody. The O6-methyldeoxyguanosine in the sample competes with the tracer for binding to the antibody.

-

Separation: Separate the antibody-bound and free tracer.

-

Detection: Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

Quantification: Determine the amount of O6-methyldeoxyguanosine in the sample by comparing the reduction in bound radioactivity to a standard curve generated with known amounts of unlabeled O6-methyldeoxyguanosine.

5.2.2. Immunoslot Blot

This technique allows for the semi-quantitative analysis of O6-MeG in DNA without the need for complete hydrolysis.[15][16]

Protocol Outline:

-

DNA Denaturation: Denature the isolated DNA to single strands by heating.

-

Immobilization: Immobilize the denatured DNA onto a nitrocellulose or nylon membrane using a slot blot apparatus.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O6-methyldeoxyguanosine.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

Detection: Detect the signal using a chemiluminescent or fluorescent substrate and image the membrane.

-

Quantification: Quantify the signal intensity of each slot and compare it to a standard curve prepared with DNA containing known amounts of O6-methyldeoxyguanosine.

Quantitative Data on O6-Methyldeoxyguanosine Formation

The following tables summarize quantitative data on the formation of O6-MeG by various alkylating agents in different experimental systems.

Table 1: O6-MeG Formation by Different Alkylating Agents in vitro

| Alkylating Agent | System | Concentration | O6-MeG Level (adducts/10^6 dG) | Reference |

| MNNG | Calf Thymus DNA | 1 mM | ~7000 | [8] |

| MNU | Calf Thymus DNA | 1 mM | ~150 | [6] |

| Temozolomide | Colorectal Cancer Cells | 100 µM | ~50 | [16] |

| Dacarbazine | Human Leukocytes | 850 mg/m² | 0.71 - 14.3 (µmol/mol dG) | [17] |

Table 2: Cytotoxicity of Alkylating Agents in Relation to MGMT Status

| Cell Line | MGMT Status | Alkylating Agent | IC50 (µM) | Reference |

| L1210 | Mer- | Temozolomide | ~50 | [18] |

| L1210/BCNU | Mer+ | Temozolomide | >500 | [18] |

| CHO | Mer- | MNNG | ~0.5 | [11] |

| H4 (Rat Hepatoma) | Mer+ | MNNG | ~2.5 | [11] |

Mer- indicates deficient MGMT activity, while Mer+ indicates proficient MGMT activity.

Conclusion

The formation of O6-methyldeoxyguanosine by alkylating agents is a well-defined mechanism with profound biological implications. The distinction between SN1 and SN2 reaction mechanisms is fundamental to understanding the propensity of an agent to form this critical DNA lesion. The cellular response to O6-MeG, orchestrated by the MGMT repair protein and the mismatch repair signaling pathway, ultimately determines the fate of the cell, leading to either successful repair, mutation, or cell death. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the toxicology of alkylating agents and for professionals involved in the development of novel cancer chemotherapeutics that exploit this DNA damage pathway. A thorough understanding of the mechanisms of O6-MeG formation and its cellular processing is essential for advancing our knowledge in cancer biology and for designing more effective and targeted therapies.

References

- 1. Mismatch repair is required for O(6)-methylguanine-induced homologous recombination in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mismatch Repair Pathway, Genome Stability and Cancer [frontiersin.org]

- 3. Mismatch repair proteins collaborate with methyltransferases in the repair of O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATR Kinase Activation Mediated by MutSα and MutLα in Response to Cytotoxic O6-Methylguanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between O6-methylguanine-DNA-methyltransferase activity and resistance of human cells to the cytotoxic and mutagenic effect of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of repair of O6-methyldeoxyguanosine and enhanced mutagenesis in rat-liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Radioimmunoassay of O6-methyldeoxyguanosine in DNA of cells alkylated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A human cell line proficient in O6-methylguanine-DNA-methyltransferase and hypersensitive to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATR kinase activation mediated by MutSalpha and MutLalpha in response to cytotoxic O6-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Immuno-slot-blot: a highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of O6-methylguanine on DNA damage and cytotoxicity of temozolomide in L1210 mouse leukemia sensitive and resistant to chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Mutagen: An In-depth Technical Guide to the Discovery and History of O6-Methyldeoxyguanosine as a DNA Lesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic and carcinogenic DNA lesion induced by alkylating agents. Its discovery and the subsequent elucidation of its biological consequences and repair pathways have been pivotal in our understanding of DNA damage, carcinogenesis, and cancer therapy. This technical guide provides a comprehensive overview of the history of O6-MeG research, from its initial identification to the characterization of the dedicated DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). We delve into the experimental methodologies that have been instrumental in this field, present key quantitative data in a structured format, and illustrate the intricate signaling pathways and experimental workflows using detailed diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, toxicology, and DNA repair.

A Historical Timeline: Unraveling the Significance of O6-Methylguanine

The journey to understanding the impact of O6-MeG on genomic integrity has been a multi-decade endeavor, built upon foundational discoveries in DNA structure and mutagenesis.

-

1969: Loveless first proposed that alkylation at the O6 position of guanine could be a critical event in mutagenesis and carcinogenesis. This hypothesis was based on the observation that alkylating agents with a higher propensity to react at oxygen atoms in DNA were more potent carcinogens.

-

1977: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT, also known as AGT) was first discovered in bacteria.[1] This enzyme was found to directly reverse the O6-MeG lesion.

-

1978: The first immunological method for detecting O6-methyldeoxyguanosine, a radioimmunoassay, was developed, enabling sensitive quantification of this adduct in biological samples.

-

1984: A pivotal study provided strong evidence that O6-methylguanine is the primary initiating lesion in carcinogenesis by methylating agents.[2]

-

1986: Site-specific mutagenesis studies using synthetic DNA containing a single O6-alkylguanine residue demonstrated that this lesion directly causes G to A transition mutations in vivo.[3]

-

1990: The critical role of AGT in protecting against the carcinogenic and therapeutic effects of alkylating agents in mammals was extensively reviewed and solidified.[4]

-

2004: The apoptotic signaling pathway triggered by O6-MeG was dissected, revealing a crucial role for the mismatch repair (MMR) system in initiating cell death.[5]

The Chemical Nature and Biological Consequences of O6-Methylguanine

O6-MeG is formed by the covalent attachment of a methyl group to the oxygen atom at the 6th position of the guanine base in DNA. This seemingly minor modification has profound biological implications.

Mutagenesis: A Direct Link to G:C to A:T Transitions

The primary mutagenic consequence of O6-MeG is its propensity to mispair with thymine during DNA replication. The altered hydrogen bonding properties of O6-MeG allow it to form a stable base pair with thymine, mimicking a canonical A:T base pair. This leads to the incorporation of adenine opposite the lesion in the newly synthesized strand. In the subsequent round of replication, this adenine directs the incorporation of thymine, completing the G:C to A:T transition mutation. The frequency of these transitions is significant, with studies showing that a single O6-methylguanine residue can lead to mutation frequencies of 8-11% in E. coli.[3]

Cytotoxicity and Apoptosis: The Role of the Mismatch Repair Pathway

In addition to its mutagenic effects, O6-MeG is also a cytotoxic lesion. The cellular response to O6-MeG is intricately linked to the DNA mismatch repair (MMR) system. When the MMR machinery recognizes the O6-MeG:T mispair, it initiates a futile cycle of repair. The MMR system attempts to excise the thymine from the newly synthesized strand, but due to the persistence of O6-MeG in the template strand, thymine is often re-inserted. This repeated processing is thought to lead to the formation of DNA single- and double-strand breaks, which can trigger cell cycle arrest and apoptosis.[6][7] This MMR-dependent cytotoxicity is a key mechanism by which alkylating chemotherapeutic agents kill cancer cells.

Quantitative Data on O6-Methylguanine Formation, Repair, and Mutagenesis

The following tables summarize key quantitative data from the literature, providing a comparative overview of O6-MeG-related parameters.

Table 1: Formation of DNA Adducts by Different Alkylating Agents

| Alkylating Agent | O6-Methylguanine (% of total adducts) | N7-Methylguanine (% of total adducts) | N3-Methyladenine (% of total adducts) | Reference |

| N-methyl-N-nitrosourea (MNU) | ~7% | ~67% | ~9% | [8] |

| Methyl methanesulfonate (MMS) | ~0.3% | ~82% | ~11% | [8] |

Table 2: Mutagenic Frequency of O6-Alkylguanine in Different Systems

| O6-Alkylguanine Adduct | Cellular System | Mutation Frequency | Reference |

| O6-Methylguanine | E. coli AB1157 | 8-11% | [3] |

| O6-Ethylguanine | E. coli AB1157 | 8-11% | [3] |

| O6-n-Propylguanine | E. coli AB1157 | ~0.9% | [3] |

| O6-n-Butylguanine | E. coli AB1157 | ~0.9% | [3] |

| O6-Methylguanine | Human Ha-ras gene in E. coli (AGT depleted) | Varies by position | [9] |

| O6-Methylguanine | Chinese Hamster Ovary (CHO) cells (mex-) | ~19% | [10] |

Table 3: Half-life of O6-Methylguanine in Human Tissues after Dacarbazine Treatment

| Tissue | Half-life (hours) | Reference |

| Blood Leukocytes | ≤ 30 | [11] |

Key Experimental Protocols

The study of O6-MeG has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Quantification of O6-Methylguanine by UPLC-MS/MS

This method allows for the highly sensitive and specific quantification of O6-MeG in DNA samples.[12][13][14]

Protocol:

-

DNA Isolation and Hydrolysis:

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

-

Quantification:

-

Generate a standard curve using known concentrations of O6-methylguanine.

-

Quantify the amount of O6-MeG in the sample by comparing its peak area to the standard curve.

-

O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay using a Fluorescent Substrate

This assay provides a rapid and sensitive method for measuring the activity of AGT in cell extracts.[15][16][17][18][19]

Protocol:

-

Preparation of Cell Lysate:

-

Harvest cells and prepare a cell lysate by sonication or detergent lysis in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Reaction Mixture:

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA).

-

Fluorescent Substrate: A synthetic oligonucleotide containing a fluorophore and a quencher, with an O6-benzylguanine modification that is recognized by AGT. The transfer of the benzyl group to AGT separates the fluorophore and quencher, leading to an increase in fluorescence.[17]

-

Cell Lysate: Add a known amount of cell lysate to the reaction mixture.

-

-

Incubation: Incubate the reaction at 37°C.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence over time using a fluorescence microplate reader.

-

The rate of fluorescence increase is proportional to the AGT activity in the lysate.

-

-

Data Analysis:

-

Calculate the AGT activity, typically expressed as fmol of substrate repaired per mg of protein per unit of time.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes central to O6-MeG research.

Signaling Pathways

References

- 1. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PrimoVeNde [librarysearch.library.utoronto.ca]

- 3. Site-specific mutagenesis in cells with normal DNA repair systems: transitions produced from DNA carrying a single O6-alkylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian O6-alkylguanine-DNA alkyltransferase: regulation and importance in response to alkylating carcinogenic and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative study of mutagenesis by O6-methylguanine in the human Ha-ras oncogene in E. coli and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Labeling of fusion proteins with synthetic fluorophores in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nrel.colostate.edu [nrel.colostate.edu]

- 19. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

6-O-Methyldeoxyguanosine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyldeoxyguanosine (6-O-Me-dG) is a modified nucleoside that plays a critical role in mutagenesis and carcinogenesis. It is a significant DNA lesion formed by the action of both endogenous and exogenous alkylating agents, such as N-nitroso compounds found in tobacco smoke and certain foods.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of 6-O-Me-dG, offering valuable information for researchers in the fields of cancer biology, toxicology, and drug development.

Chemical Properties

The fundamental chemical characteristics of this compound are summarized in the table below, providing a quick reference for its physical and chemical attributes.

| Property | Value | Source |

| Chemical Formula | C11H15N5O4 | [3] |

| Molecular Weight | 281.27 g/mol | [2] |

| Melting Point | 109 - 115°C | [2] |

| pKa (Predicted) | 13.76 ± 0.60 | [2] |

| Solubility | Slightly soluble in aqueous base (sonicated), DMSO, and Methanol. | [2] |

| Appearance | White to Off-White Solid | [2] |

Stability of this compound

The stability of 6-O-Me-dG is a critical factor in its biological persistence and mutagenic potential.

pH and Temperature Stability

Enzymatic Stability and Repair

In biological systems, the primary mechanism for the removal of the 6-O-methyl group from guanine is through the action of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[6][7] This "suicide" enzyme irreversibly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues.[6][7] This action restores the correct structure of guanine and prevents the mutagenic effects of the lesion. The activity of MGMT is a crucial factor in determining the sensitivity of cells to alkylating chemotherapeutic agents.[8] If not repaired, the presence of 6-O-Me-dG in DNA can lead to the misincorporation of thymine instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations.[1][9]

Experimental Protocols

Synthesis of this compound Triphosphate (m6dGTP)

A common method for the synthesis of this compound triphosphate (m6dGTP) involves several key steps:[10]

-

Protection of Deoxyguanosine: The hydroxyl groups of the sugar moiety of deoxyguanosine are first protected by acetylation.[10]

-

Chlorination: The 6-position of the protected deoxyguanosine is then chlorinated using phosphorus oxychloride (POCl3).[10]

-

Methoxylation: The resulting 6-chloro derivative is converted to this compound by reaction with sodium methoxide.[10]

-

Phosphorylation: The 5' position is phosphorylated to yield the monophosphate.[10]

-

Conversion to Triphosphate: The monophosphate is then chemically converted to the triphosphate form, m6dGTP.[10]

Analytical Methods for Detection and Quantification

Several highly sensitive methods are available for the detection and quantification of 6-O-Me-dG in biological samples.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for quantifying 6-O-Me-dG.

-

Sample Preparation: DNA is typically extracted from cells or tissues and enzymatically hydrolyzed to individual deoxyribonucleosides.

-

Chromatography: The hydrolysate is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 column is often used for separation.[4][11]

-

Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of 6-O-Me-dG and an isotopically labeled internal standard.[4] The limit of detection for this method can be as low as 43 femtomoles.[4]

2. Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) using monoclonal antibodies specific for 6-O-Me-dG have also been developed.

-

Principle: This method relies on the competitive binding of the antibody to 6-O-Me-dG in the sample and a labeled 6-O-Me-dG conjugate.

-

Procedure: A microtiter plate is coated with the 6-O-Me-dG conjugate. The sample containing 6-O-Me-dG and the specific monoclonal antibody are then added. The amount of antibody that binds to the plate is inversely proportional to the concentration of 6-O-Me-dG in the sample.[12] When coupled with HPLC for sample cleanup, this method can achieve a lower limit of detection of 0.5 µmol of 6-O-Me-dG per mole of deoxyguanosine.[12]

Signaling Pathways and Biological Implications

The presence of this compound in DNA triggers cellular responses primarily related to DNA damage and repair.

Mutagenesis Pathway

The primary mutagenic effect of 6-O-Me-dG is its propensity to mispair with thymine during DNA replication. This leads to a G:C to A:T transition mutation in subsequent rounds of replication.[1][6] This mutagenic pathway is a key mechanism by which alkylating agents induce cancer.

Caption: Mutagenic pathway of this compound.

DNA Repair Pathway

The cell possesses a direct reversal repair mechanism to counteract the mutagenic potential of 6-O-Me-dG, primarily mediated by the MGMT enzyme.

Caption: Repair of this compound by MGMT.

Experimental Workflow for 6-O-Me-dG Analysis

The following diagram illustrates a typical workflow for the analysis of 6-O-Me-dG in a biological sample using LC-MS/MS.

Caption: Workflow for 6-O-Me-dG analysis by LC-MS/MS.

Conclusion

This compound is a promutagenic DNA lesion of significant interest in cancer research and toxicology. Its chemical properties and relative stability contribute to its persistence in the genome, while its ability to mispair during DNA replication underscores its mutagenic potential. The cellular defense against this lesion is primarily mediated by the MGMT DNA repair protein. A thorough understanding of the chemistry, stability, and biological processing of 6-O-Me-dG is essential for developing strategies to mitigate its carcinogenic effects and for designing more effective cancer therapies that target DNA repair pathways.

References

- 1. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O6-METHYL-2'-DEOXYGUANOSINE | 964-21-6 [chemicalbook.com]

- 3. DNAmod: O(6)-methyl-2'-deoxyguanosine [dnamod.hoffmanlab.org]

- 4. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and properties of O6-methyldeoxyguanylic acid and its copolymers with deoxycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Detection of O6-methyldeoxyguanosine in human placental DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

6-O-Methyldeoxyguanosine: A Comprehensive Technical Guide to its Role as a Biomarker for DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyldeoxyguanosine (O6-MeG) is a highly mutagenic DNA adduct formed by the alkylation of the O6 position of guanine.[1][2] This lesion arises from exposure to both endogenous and exogenous alkylating agents, such as N-nitroso compounds found in the diet and environment, as well as certain chemotherapeutic drugs.[1][3] If not repaired, O6-MeG can lead to G:C to A:T transition mutations during DNA replication, contributing to carcinogenesis.[4][5] The primary mechanism for the repair of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the methyl group from guanine to one of its own cysteine residues in a "suicide" mission that inactivates the protein.[4][6][7] The level of O6-MeG in DNA and the expression and activity of MGMT are critical biomarkers for assessing DNA damage, cancer risk, and predicting the response to alkylating chemotherapeutic agents like temozolomide.[6][8][9] This guide provides an in-depth technical overview of O6-MeG as a biomarker, including its formation, repair, detection methodologies, and clinical significance.

Data Presentation: Quantitative Analysis of O6-MeG

The quantification of O6-MeG adducts in various biological matrices is crucial for its application as a biomarker. Below are tables summarizing key quantitative data from the literature.

Table 1: Performance of Analytical Methods for O6-MeG Detection

| Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linear Range | Sample Type | Reference |

| UPLC-MS/MS | LLOQ: 0.5 ng/mL | 0.5–20 ng/mL | Dried Blood Spot | [10][11] |

| LC-UV-MS/MS | LOD: 43 fmol; LOQ: 0.085 pmol | Not Specified | DNA Hydrolysates | [12] |

| LC/ESI-MS/MS | LOQ: 75.8 fmol | 75.8 to 151,600.0 fmol | DNA Hydrolysates | [13] |

| Competitive ELISA | LOD: 0.5 µmol O6-MedGuo/mol deoxyguanosine | Not Specified | Placental DNA | [14] |

| Competitive Repair Assay | LOD: 0.5 fmol (E. coli AGT); 0.8 fmol (rat liver AGT) | Not Specified | DNA | [15] |

| Radioimmunoassay (RIA) | Picomole levels | Not Specified | Alkylated DNA | [16] |

Table 2: Levels of O6-MeG in Human Tissues

| Tissue | Condition | O6-MeG Concentration | Reference |

| Colorectal DNA (Normal) | N/A | 6.7 to 11.1 nmol O6-MeG/mol dG | [17] |

| Colorectal DNA (Tumor) | N/A | 5.1 to 78.2 nmol O6-MeG/mol dG | [17] |

| Placental DNA (Smokers) | Smoking | 0.6 to 1.6 µmol O6-MedGuo/mol deoxyguanosine (in 2 of 10 samples) | [14] |

| Placental DNA (Non-smokers) | Non-smoking | 0.6 to 1.6 µmol O6-MedGuo/mol deoxyguanosine (in 3 of 10 samples) | [14] |

Table 3: MGMT Activity in Human Tissues

| Tissue | Relative MGMT Activity | Reference |

| Liver | Highest | [18][19] |

| Colon | High | [19] |

| Kidney | Moderate | [18] |

| Lung | Moderate | [18][19] |

| Esophagus | Moderate | [19] |

| Small Intestine | Low | [18] |

| Large Intestine | Low | [18] |

| Skin | Low | [18] |

| Brain | Lowest | [18][19] |

Signaling Pathways and Logical Relationships

The formation and repair of O6-MeG are part of a complex network of cellular responses to DNA damage. The following diagrams illustrate these pathways and relationships.

Experimental Protocols

Accurate and sensitive detection of O6-MeG is paramount for its use as a biomarker. Below are detailed methodologies for key experimental protocols.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of O6-MeG.[1]

a. DNA Isolation and Hydrolysis:

-

Isolate genomic DNA from cells or tissues using standard phenol-chloroform extraction or commercial kits.

-

Hydrolyze the DNA to release the modified and unmodified bases. This is typically achieved by acid hydrolysis (e.g., with 0.1 N HCl at 70°C for 30 minutes).[13]

-

Neutralize the hydrolysate and centrifuge to remove any precipitate.

b. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column, such as an Acquity® Bridged Ethylene Hybrid (BEH) column (1.7 µm, 100 mm x 2.1 mm), is commonly used.[10][11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05% formic acid in water) and an organic component (e.g., acetonitrile) is employed.[10][11]

-

Flow Rate: A typical flow rate is around 0.1 mL/min.[10][11]

-

Injection Volume: 10 µL of the DNA hydrolysate is injected.[10]

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.

-

Ion Transitions: For O6-methylguanine, the transition m/z 165.95 → 149 is often monitored.[10][11]

-

Internal Standard: An isotopically labeled internal standard, such as [2H3]O6-MedG, is added to the samples before hydrolysis to correct for variations in sample processing and instrument response.[12]

-

c. Quantification:

-

A calibration curve is generated using known concentrations of O6-MeG standards.

-

The concentration of O6-MeG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Immunoassays (ELISA and Immuno-Slot Blot)

Immunoassays utilize antibodies specific to O6-MeG for its detection and quantification.[1][16]

a. Antibody Production:

-

Monoclonal or polyclonal antibodies specific for O6-methyldeoxyguanosine (O6-MedGuo) are generated in animals (e.g., rabbits) by immunization with O6-MedGuo conjugated to a carrier protein.[14][16]

b. Competitive ELISA Protocol:

-

Microtiter plates are coated with a conjugate of O6-MedGuo and a protein (e.g., bovine serum albumin).

-

A mixture of the DNA hydrolysate sample (or O6-MedGuo standard) and a limited amount of the anti-O6-MedGuo antibody is added to the wells.

-

The free O6-MedGuo in the sample competes with the coated O6-MedGuo for binding to the antibody.

-

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a plate reader. The signal is inversely proportional to the amount of O6-MedGuo in the sample.

c. Immuno-Slot Blot Protocol:

-

Denatured DNA samples are applied to a nitrocellulose or nylon membrane using a slot blot apparatus.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary anti-O6-MeG antibody.

-

After washing, the membrane is incubated with a labeled secondary antibody.

-

The signal is detected using chemiluminescence or colorimetric methods. This method is often semi-quantitative.[1]

Competitive Repair Assay

This assay measures O6-MeG by its ability to inhibit the repair of a radiolabeled oligonucleotide substrate by MGMT.[20]

-

A 32P-labeled oligodeoxynucleotide containing a single O6-MeG adduct is used as the substrate.[20]

-

The DNA sample with an unknown amount of O6-MeG is mixed with the radiolabeled substrate and a known amount of MGMT.

-

The O6-MeG in the sample DNA competes with the O6-MeG in the radiolabeled substrate for repair by MGMT.[20]

-

The extent of repair of the radiolabeled substrate is determined, often by separating the repaired and unrepaired oligonucleotides.

-

The amount of O6-MeG in the sample is calculated by comparing the inhibition of repair to a standard curve generated with known amounts of O6-MeG.[20]

Conclusion

This compound is a well-established and clinically relevant biomarker for DNA damage. Its formation is a direct consequence of exposure to alkylating agents, and its persistence, largely determined by the activity of the MGMT repair protein, is a key driver of mutagenesis and carcinogenesis. The development of highly sensitive analytical techniques, particularly UPLC-MS/MS, has enabled the precise quantification of O6-MeG in various biological samples, facilitating its use in molecular epidemiology, cancer risk assessment, and personalized medicine. For drug development professionals, understanding the interplay between O6-MeG, MGMT, and alkylating chemotherapeutics is crucial for designing more effective cancer treatments and overcoming drug resistance. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to further elucidate the role of O6-MeG in human health and disease.

References

- 1. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 5. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor-Associated Mutations in O6-Methylguanine DNA-Methyltransferase (MGMT) Reduce DNA Repair Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progression of O⁶-methylguanine-DNA methyltransferase and temozolomide resistance in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O6-methylguanine DNA methyltransferase as a promising target for the treatment of temozolomide-resistant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of O6-methyldeoxyguanosine in human placental DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunological detection of O6-methylguanine in alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. O6-methylguanine-DNA methyltransferase in human fetal tissues: fetal and maternal factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. O6-alkylguanine-DNA alkyltransferase activity in normal human tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay by inhibition of repair to measure O6-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Repair Pathways for O6-Methyldeoxyguanosine Lesions

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-methyldeoxyguanosine (O6-MeG) is a highly mutagenic and cytotoxic DNA lesion induced by alkylating agents, which can be of both endogenous and exogenous origin, including certain chemotherapeutic drugs.[1] The persistence of O6-MeG in the genome can lead to G:C to A:T transition mutations during DNA replication due to its propensity to mispair with thymine.[2] Consequently, cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of this lesion. Understanding these pathways is of paramount importance for cancer research and the development of effective therapeutic strategies, particularly in overcoming resistance to alkylating agent-based chemotherapy.[3][4]

This technical guide provides a comprehensive overview of the core DNA repair pathways involved in the processing of O6-MeG lesions. It delves into the molecular mechanisms of direct reversal repair by O6-methylguanine-DNA methyltransferase (MGMT), the role of the Mismatch Repair (MMR) system in recognizing O6-MeG:T mispairs and triggering cell death, and the contribution of the Base Excision Repair (BER) pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key pathways.

Core Repair Pathways for O6-Methyldeoxyguanosine

The cellular response to O6-MeG lesions is primarily orchestrated by three distinct, yet interconnected, DNA repair pathways:

-

Direct Reversal Repair by O6-Methylguanine-DNA Methyltransferase (MGMT): This is the most direct and error-free mechanism for repairing O6-MeG lesions.[5] The MGMT protein, also known as O6-alkylguanine-DNA alkyltransferase (AGT), directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site.[6] This is a "suicide" mechanism, as the transfer reaction irreversibly inactivates the MGMT protein, which is subsequently targeted for ubiquitination and proteasomal degradation.[7][8] The cell's capacity to repair O6-MeG via this pathway is therefore dependent on the rate of new MGMT protein synthesis.[5]

-

Mismatch Repair (MMR): If the O6-MeG lesion is not repaired by MGMT prior to DNA replication, a thymine base is frequently incorporated opposite the lesion, creating an O6-MeG:T mispair.[1][3] This mismatch is recognized by the MMR machinery, primarily by the MutSα (a heterodimer of MSH2 and MSH6) complex.[9] Instead of correcting the mismatch, the persistent recognition of the O6-MeG lesion in the template strand leads to futile cycles of repair, resulting in the formation of single-strand breaks and eventually lethal double-strand breaks (DSBs).[4][10] This MMR-dependent processing of O6-MeG:T mispairs is a major contributor to the cytotoxicity of alkylating agents and triggers apoptotic cell death.[3]

-

Base Excision Repair (BER): While MGMT and MMR are the primary pathways for dealing with O6-MeG, the BER pathway is crucial for repairing other alkylated bases, such as N7-methylguanine and N3-methyladenine, which are also formed by alkylating agents.[11][12] Although BER does not directly act on the O6-MeG lesion itself, its efficient functioning is vital for maintaining overall genomic integrity in the face of alkylation damage.[13][14] The BER pathway is initiated by DNA glycosylases that recognize and excise the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[15][16]

Quantitative Data on Repair Pathways

The efficiency and kinetics of the DNA repair pathways for O6-MeG are critical determinants of cell fate. The following tables summarize key quantitative data for the MGMT and MMR pathways.

| Parameter | Human MGMT | Conditions | Reference(s) |

| Second-Order Rate Constant | ~1 x 10⁹ M⁻¹ min⁻¹ | 37°C, with methylated DNA | [17] |

| 2.20 x 10⁸ L mol⁻¹ min⁻¹ | 37°C, for duplex DNA substrates | [15] | |

| 1.4 x 10⁷ M⁻¹ s⁻¹ | Repair of O6-Me-dG at the first position of K-ras codon 12 | [18] | |

| 7.4 x 10⁶ M⁻¹ s⁻¹ | Repair of O6-Me-dG at the second position of K-ras codon 12 | [18] | |

| DNA Binding Affinity (Kd) | ~2.1 µM (Affinity constant of ~4.7 x 10⁵ M⁻¹) | For unmodified DNA | [17] |

| Binding affinity is ~2x higher for methylated DNA | Compared to unmodified DNA | [17] | |

| Substrate Specificity | Oligonucleotides with O6-MeG/T are as efficient as O6-MeG/C in competing for MGMT repair | In vitro competition assay | [3] |

Table 1: Kinetic Parameters of Human O6-Methylguanine-DNA Methyltransferase (MGMT)

| Parameter | S. cerevisiae Msh2-Msh6 | Conditions | Reference(s) |

| Association Rate Constant (k_on) | ~3 x 10⁷ M⁻¹ s⁻¹ | For O6-MeG:T mismatch | [15] |

| Dissociation Rate Constant (k_off) | ~0.007 s⁻¹ (t½ ≈ 138 s) | For O6-MeG:T mismatch | [15] |

| Dissociation Constant (Kd) | ~0.23 nM | Calculated from k_off/k_on for O6-MeG:T | [15] |

| Binding Affinity (Kd) | 30.5 ± 0.6 nM | For U:G mismatch | [19] |

| 18.9 ± 0.6 nM | For T:G mismatch | [19] |

Table 2: Kinetic Parameters of Mismatch Repair (MMR) Protein Binding to O6-MeG Lesions

Signaling Pathway and Experimental Workflow Diagrams

DNA Repair Pathways for O6-Methyldeoxyguanosine

Caption: Overview of the major DNA repair pathways for O6-methyldeoxyguanosine lesions.

Experimental Workflow for Assessing O6-MeG Repair

Caption: A typical experimental workflow for studying the repair of O6-MeG lesions in cultured cells.

Detailed Experimental Protocols

Preparation of Nuclear Extracts for In Vitro Repair Assays

This protocol describes the preparation of nuclear extracts from mammalian cells, which can be used for in vitro DNA repair assays.[14][20][21]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic Lysis Buffer: 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitor cocktail.

-

High-Salt Extraction Buffer: 20 mM HEPES-KOH (pH 7.9), 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitor cocktail.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 5 packed cell volumes (PCV) of Hypotonic Lysis Buffer.

-

Incubate the cells on ice for 15 minutes to allow them to swell.

-

Lyse the cells using a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.

-

Carefully remove the supernatant (cytoplasmic fraction).

-

Resuspend the nuclear pellet in 2/3 of the packed nuclear volume of High-Salt Extraction Buffer.

-

Incubate on a rocking platform for 30 minutes at 4°C to extract nuclear proteins.

-

Centrifuge at 25,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the nuclear extract.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Aliquot the nuclear extract and store at -80°C.

In Vitro Mismatch Repair Assay

This assay measures the ability of a nuclear extract to repair a mismatch within a plasmid substrate.[1]

Materials:

-

Nuclear extract (prepared as in Protocol 1).

-

MMR substrate plasmid containing a specific mismatch (e.g., G:T) and a unique restriction site that is created upon repair.

-

Repair reaction buffer: 20 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1.5 mM ATP, 100 µM each of dNTPs, 1 mM DTT.

-

Restriction enzymes corresponding to the repaired and unrepaired plasmid.

-

Agarose gel electrophoresis equipment.

Procedure:

-

Set up the repair reaction: 100-200 ng of MMR substrate plasmid, 50-100 µg of nuclear extract, and repair reaction buffer in a final volume of 25 µL.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding EDTA to a final concentration of 20 mM and treating with proteinase K.

-

Purify the plasmid DNA using a standard plasmid purification kit.

-

Digest the purified plasmid with the appropriate restriction enzymes to distinguish between repaired and unrepaired substrates.

-

Analyze the digestion products by agarose gel electrophoresis.

-

Quantify the band intensities to determine the percentage of repair.

Western Blot for MGMT and MMR Proteins

This protocol describes the detection of MGMT, MSH2, and MLH1 proteins in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-MGMT, anti-MSH2, anti-MLH1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and image the results.

Alkaline Comet Assay for DNA Strand Breaks

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[19]

Materials:

-

Comet slides (or pre-coated microscope slides).

-

Low melting point agarose (LMPA).

-

Normal melting point agarose (NMPA).

-

Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh).

-

Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA (pH > 13).

-

Neutralization buffer: 0.4 M Tris-HCl (pH 7.5).

-

DNA staining solution (e.g., SYBR Green or propidium iodide).

-

Fluorescence microscope.

Procedure:

-

Prepare a single-cell suspension from the treated cells.

-

Mix the cells with LMPA at a 1:10 (v/v) ratio and pipette onto a Comet slide.

-

Allow the agarose to solidify at 4°C for 10 minutes.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Gently remove the slides and wash them with neutralization buffer.

-

Stain the slides with a DNA staining solution.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.

Conclusion

The repair of O6-methyldeoxyguanosine is a critical process for maintaining genomic stability and preventing the cytotoxic and mutagenic consequences of alkylation damage. The interplay between the direct reversal pathway mediated by MGMT and the MMR system's role in signaling apoptosis in the face of persistent lesions highlights the complexity of the cellular response to this specific type of DNA damage. For researchers and drug development professionals, a deep understanding of these pathways, coupled with robust experimental methodologies, is essential for developing novel therapeutic strategies that can overcome drug resistance and improve patient outcomes in cancers treated with alkylating agents. This guide provides a foundational resource for furthering these research and development efforts.

References

- 1. Immunostaining Human Paraffin-Embedded Sections for Mismatch Repair Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BER, MGMT, and MMR in defense against alkylation-induced genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 6. Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. imrpress.com [imrpress.com]

- 9. Structural, molecular and cellular functions of MSH2 and MSH6 during DNA mismatch repair, damage signaling and other noncanonical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair | Semantic Scholar [semanticscholar.org]

- 11. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MSH2, MSH6, MLH1, and PMS2 immunohistochemistry as highly sensitive screening method for DNA mismatch repair deficiency syndromes in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saccharomyces cerevisiae Msh2-Msh6 DNA binding kinetics reveal a mechanism of targeting sites for DNA mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging Roles of DNA Glycosylases and the Base Excision Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. MSH2–MSH6 stimulates DNA polymerase η, suggesting a role for A:T mutations in antibody genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. med.upenn.edu [med.upenn.edu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

O(6)-Methylguanine-DNA Methyltransferase (MGMT): A Comprehensive Technical Guide to its Role in the Repair of 6-O-Methyldeoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O(6)-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a pivotal role in maintaining genomic integrity by reversing the mutagenic and cytotoxic effects of alkylating agents. This protein directly repairs the O(6)-methyldeoxyguanosine (6-O-MeG) lesion, a common form of DNA damage induced by both endogenous and exogenous alkylating agents, including several chemotherapeutic drugs. The expression and activity of MGMT are critical determinants of cell survival and response to cancer therapy. This in-depth technical guide provides a comprehensive overview of the function of MGMT in the repair of 6-O-MeG, its mechanism of action, regulation, and the implications for cancer treatment and drug development. Detailed experimental protocols for assessing MGMT status and activity are provided, along with a summary of key quantitative data and visualizations of the regulatory signaling pathways.

Introduction

Alkylating agents are a class of compounds that can covalently modify DNA, leading to the formation of various DNA adducts. One of the most mutagenic and cytotoxic of these adducts is O(6)-methyldeoxyguanosine (6-O-MeG). If left unrepaired, this lesion can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[1][2] The accumulation of such mutations can contribute to carcinogenesis.[3][4]

To counteract this threat, cells have evolved a direct DNA repair mechanism mediated by the O(6)-methylguanine-DNA methyltransferase (MGMT) protein.[1][5] MGMT, also known as O(6)-alkylguanine-DNA alkyltransferase (AGT), is a highly conserved protein that directly removes the methyl group from the O(6) position of guanine, restoring the normal base.[6][7] This unique repair mechanism is a "suicide" process, as the transfer of the alkyl group results in the irreversible inactivation of the MGMT protein.[8][9][10] Consequently, the cell's capacity to repair 6-O-MeG is directly proportional to the number of available MGMT molecules.[11]

The expression of the MGMT gene is a critical factor in determining a cell's sensitivity to alkylating chemotherapeutic agents, such as temozolomide (TMZ) and nitrosoureas (e.g., carmustine [BCNU]).[12][13] High levels of MGMT expression in tumor cells can efficiently repair the drug-induced DNA damage, leading to therapeutic resistance.[14][15] Conversely, low or absent MGMT expression, often due to epigenetic silencing via promoter methylation, sensitizes tumor cells to these agents.[8][16] This has made the MGMT status of a tumor a valuable predictive biomarker in clinical oncology, particularly for glioblastoma.[12][17]

This guide will delve into the core aspects of MGMT function, including its biochemical mechanism, the quantitative parameters of its activity, the intricate regulation of its expression, and the experimental methodologies used to assess its status.

The "Suicide" Repair Mechanism of MGMT

The repair of 6-O-MeG by MGMT is a direct reversal process that does not involve DNA excision or resynthesis. The key steps are as follows:

-

Substrate Recognition: MGMT scans the DNA for 6-O-MeG lesions. The protein binds to the minor groove of the DNA and flips the alkylated base out of the DNA helix and into its active site.[18]

-

Methyl Group Transfer: The methyl group from the O(6) position of guanine is covalently transferred to a specific cysteine residue (Cys145 in human MGMT) within the active site of the protein.[19] This reaction is stoichiometric, with one molecule of MGMT being consumed for each repaired lesion.[20]

-

Protein Inactivation and Degradation: The transfer of the methyl group to the cysteine residue results in the formation of S-methylcysteine. This modification irreversibly inactivates the MGMT protein, which is then targeted for ubiquitination and subsequent proteasomal degradation.[20][21]

This "suicide" mechanism highlights the finite capacity of a cell to repair 6-O-MeG adducts, which is dependent on the rate of MGMT synthesis.[18]

Quantitative Data on MGMT Function and Expression

The following tables summarize key quantitative data related to MGMT's enzymatic activity, its expression levels, and its impact on cellular sensitivity to alkylating agents.

Table 1: Enzymatic Kinetics of Human MGMT

| Parameter | Value | Reference |

| Second-order rate constant | 1 x 10⁹ M⁻¹ min⁻¹ (at 37°C) | [22] |

| DNA affinity constant (Kₐ) | ~4.7 x 10⁵ M⁻¹ | [22] |

Table 2: Temozolomide (TMZ) IC₅₀ Values in Glioblastoma Cell Lines with Varying MGMT Status

| Cell Line | MGMT Expression | Basal TMZ IC₅₀ (µM) | Reference |

| A172 | Low/Negative | 14.1 ± 1.1 | [15][23] |

| LN229 | Low/Negative | 14.5 ± 1.1 | [15][23] |

| SF268 | High | 147.2 ± 2.1 | [15][23] |

| SK-N-SH | High | 234.6 ± 2.3 | [15][23] |

| U87 | Variable | Median: 123.9 - 230.0 (depending on duration) | [24] |

| U251 | Variable | Median: 176.5 - 240.0 (depending on duration) | [24] |

| T98G | High | Median: 438.3 | [24] |

| SNB19 | High | 3407 | [25] |

| SF539 | Low | 346 | [25] |

Table 3: Correlation of MGMT Promoter Methylation with Gene and Protein Expression in Glioblastoma

| Correlation | Statistical Significance (p-value) | Concordance Rate | Reference |

| Promoter Methylation vs. mRNA Expression | < 0.001 | 72.5% (MSP), 71.4% (Pyrosequencing) | [8][12] |

| Promoter Methylation vs. Protein Expression | Not significant (p = 0.297) | 47% (MSP), 57.1% (Pyrosequencing) | [8][12] |

Table 4: Quantitative MGMT Promoter Methylation Levels and Patient Survival in Glioblastoma

| Methylation Level (Number of CpG sites) | Hazard Ratio (HR) for Mortality | Statistical Significance (p-value) | Reference |

| Low (1-6 sites) | 1.62 (worse prognosis than unmethylated) | < 0.036 | [26][27] |

| Medium (7-12 sites) | 0.48 (best prognosis) | < 0.004 | [26][27] |

| High (13-17 sites) | 0.62 (better prognosis than unmethylated) | < 0.035 | [26][27] |

Regulation of MGMT Expression

The expression of the MGMT gene is tightly regulated at multiple levels, with epigenetic modifications and transcriptional control playing the most significant roles.

Epigenetic Regulation: Promoter Methylation

The primary mechanism for silencing MGMT expression in cancer is the hypermethylation of CpG islands within its promoter region.[8][16] The MGMT promoter contains a CpG-rich island with 98 CpG sites.[10] Methylation of specific CpG sites, particularly within two differentially methylated regions (DMR1 and DMR2), is strongly associated with transcriptional silencing.[28] This epigenetic modification prevents the binding of transcription factors, leading to a closed chromatin state and repression of gene expression.[29] The methylation status of the MGMT promoter is a powerful predictive biomarker for the efficacy of alkylating agents in glioblastoma and other cancers.[12][17]

Transcriptional Regulation by Signaling Pathways

Several key signaling pathways have been shown to regulate the transcription of the MGMT gene.

The tumor suppressor protein p53 can down-regulate MGMT expression.[30][31] Wild-type p53 can sequester the transcription factor Sp1, preventing its binding to the MGMT promoter and thereby inhibiting transcription.[30] This suggests a complex interplay where p53, a guardian of the genome, may modulate DNA repair capacity.

The Nuclear Factor-kappa B (NF-κB) signaling pathway can directly activate MGMT gene expression.[5] The MGMT promoter contains two NF-κB binding sites.[5] Activation of NF-κB, for instance by pro-inflammatory cytokines or growth factors, leads to the translocation of NF-κB dimers to the nucleus, where they can bind to the MGMT promoter and enhance its transcription.[2] This can contribute to chemoresistance in tumors with active NF-κB signaling.

The Hedgehog (HH)/Gli1 signaling pathway is another regulator of MGMT expression, particularly in glioblastoma.[9][29] The transcription factor Gli1, the final effector of the HH pathway, can directly bind to a specific site in the MGMT promoter, leading to increased MGMT transcription and enhanced resistance to temozolomide.[9][17]

Experimental Protocols

Accurate assessment of MGMT status is crucial for both research and clinical decision-making. The following sections provide detailed methodologies for key experiments.

MGMT Promoter Methylation Analysis

MSP is a widely used method for the qualitative assessment of MGMT promoter methylation.

Principle: This technique relies on the differential amplification of methylated versus unmethylated DNA following bisulfite treatment. Bisulfite conversion deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Two pairs of primers are designed: one specific for the methylated sequence and another for the unmethylated sequence.

Protocol:

-

DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This converts unmethylated cytosines to uracils.

-

PCR Amplification: Perform two separate PCR reactions for each sample, one with primers for the methylated sequence and one with primers for the unmethylated sequence.

-

Reaction Mixture (per 25 µL reaction):

-

12.5 µL 2x PCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL Bisulfite-converted DNA (~50 ng)

-

8.5 µL Nuclease-free water

-

-

Primer Sequences (Example):

-

Methylated Forward: 5'-TTTCGACGTTCGTAGGTTTTCGC-3'

-

Methylated Reverse: 5'-GCACTCTTCCGAAAACGAAACG-3'

-

Unmethylated Forward: 5'-TTTGTGTTTTGATGTTTGTAGGTTTTTGT-3'

-

Unmethylated Reverse: 5'-AACTCCACACTCTTCCAAAAACAAAACA-3'

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

95°C for 30 seconds

-

59°C for 40 seconds

-

72°C for 40 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

-

Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a band in the "methylated" reaction indicates a methylated MGMT promoter, while a band in the "unmethylated" reaction indicates an unmethylated promoter.

Pyrosequencing provides a quantitative measure of methylation at specific CpG sites.

Principle: This method involves sequencing-by-synthesis of a PCR product generated from bisulfite-converted DNA. The incorporation of each nucleotide generates a light signal, and the amount of light is proportional to the number of incorporated nucleotides. This allows for the quantification of the percentage of methylation at each CpG site.

Protocol:

-

DNA Extraction and Bisulfite Conversion: As described for MSP.

-

PCR Amplification: Amplify the region of interest using a biotinylated primer.

-

Pyrosequencing Reaction:

-

Immobilize the biotinylated PCR product on streptavidin-coated beads.

-

Wash and denature the DNA to obtain single-stranded templates.

-

Anneal a sequencing primer to the template.

-

Perform the pyrosequencing reaction in a pyrosequencer (e.g., PyroMark Q24, Qiagen) according to the manufacturer's instructions. The instrument dispenses dNTPs sequentially, and the resulting pyrogram is analyzed to determine the methylation percentage at each CpG site.

-

MGMT Protein Expression Analysis

IHC is used to visualize the presence and localization of MGMT protein in tissue sections.

Protocol:

-

Tissue Preparation: Fix tissue in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for MGMT (e.g., clone MT3.1) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Score the percentage of tumor cells with positive nuclear staining and the intensity of the staining.

MGMT Activity Assay

This assay directly measures the enzymatic activity of MGMT in cell or tissue extracts.

Principle: A radiolabeled DNA substrate containing [³H]-methylated guanine is incubated with a cell or tissue extract. Active MGMT in the extract will transfer the radiolabeled methyl group to itself. The amount of radioactivity transferred to the protein is then quantified.

Protocol:

-

Preparation of Cell/Tissue Extract: Homogenize cells or tissue in a lysis buffer and centrifuge to obtain a clear lysate.

-

Preparation of Radiolabeled DNA Substrate: Prepare a double-stranded oligonucleotide containing a single O(6)-[³H]methylguanine.

-

Reaction:

-

Incubate a known amount of protein extract with the radiolabeled DNA substrate in a reaction buffer at 37°C for a defined period.

-

Stop the reaction by adding a stop solution.

-

-

Separation of Protein and DNA: Separate the protein from the DNA substrate using methods such as acid precipitation followed by filtration.

-

Quantification: Measure the radioactivity associated with the precipitated protein using a scintillation counter.

-

Calculation: Calculate the MGMT activity as femtomoles of methyl groups transferred per milligram of protein.

Conclusion and Future Directions

O(6)-methylguanine-DNA methyltransferase is a fundamentally important DNA repair protein with profound implications for cancer biology and therapy. Its unique suicide repair mechanism and the epigenetic regulation of its expression have made it a focal point in the study of chemoresistance. The determination of MGMT status, particularly through promoter methylation analysis, is now a standard of care in the management of glioblastoma, guiding therapeutic decisions.

Future research in this field is likely to focus on several key areas:

-

Overcoming MGMT-mediated resistance: Developing novel strategies to deplete or inhibit MGMT in tumor cells to enhance the efficacy of alkylating agents.

-

Refining MGMT status assessment: Improving the accuracy and predictive power of MGMT testing, potentially through the analysis of specific CpG sites or the integration of multiple biomarkers.

-

Understanding the broader role of MGMT: Investigating the involvement of MGMT in other cellular processes and its role in the development of cancers beyond those treated with alkylating agents.

-

Targeting MGMT regulatory pathways: Exploring the therapeutic potential of modulating the signaling pathways that control MGMT expression.

A deeper understanding of the multifaceted role of MGMT will undoubtedly lead to more effective and personalized cancer treatments. This technical guide provides a solid foundation for researchers and clinicians working to unravel the complexities of this critical DNA repair protein.

References

- 1. neurosim.mcgill.ca [neurosim.mcgill.ca]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Quantitative analysis of MGMT promoter methylation status changes by pyrosequencing in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signalling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qiagen.com [qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. Correlation of MGMT promoter methylation status with gene and protein expression levels in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylation specific PCR (MSP) [bio-protocol.org]

- 11. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation of MGMT promoter methylation status with gene and protein expression levels in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]